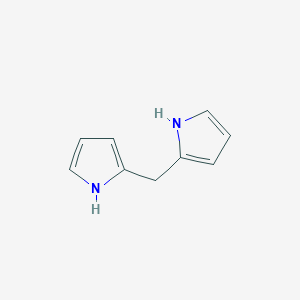
di(1H-pyrrol-2-yl)methane
Katalognummer B041236
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: PBTPREHATAFBEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07189707B2
Procedure details


meso-(Thiazol-2-yl)dipyrromethane (14). In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and a N2 inlet, was placed 2-thiazolecarboxaldehyde (13, 0.97 g, 8.6 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (35 mL), and pyrrole (7.2 mL, 104 mmol). The reaction mixture was stirred for 10 min, then TFA (0.26 mL, 3.4 mmol) was added. After a stirring period of 1 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL), and brine (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL), and adsorbed onto silica gel (3 g). Purification by column chromatography (1:1 ether:hexanes) provided dipyrromethane 14 (1.22 g, 62%) as a solid: 1H NMR (300 MHz, CDCl3) δ 5.78 (s, 1H), 6.04 (s, 2H), 6.15 (m, 2H), 6.71 (m, 2H), 7.20 (d, 1H), 7.74 (d, 1H). 8.8: (br s, 1H). 2. 5,15-Bis(4-carbomethoxyphenyl)-10,20-(thiazol-2-yl)porphyrin (15).
[Compound]
Name
(Thiazol-2-yl)dipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
S1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=O.[NH:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[C:13](O)(C(F)(F)F)=O>C(Cl)Cl>[CH:5]1[CH:6]=[C:2]([CH2:13][C:12]2[NH:8][CH:9]=[CH:10][CH:11]=2)[NH:3][CH:4]=1
|
Inputs


Step One
[Compound]
|
Name
|
(Thiazol-2-yl)dipyrromethane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.97 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC=C1)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and a N2 inlet
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a stirring period of 1 h at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL), and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2Cl2 (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (1:1 ether:hexanes)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CNC(=C1)CC2=CC=CN2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.22 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 245.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
